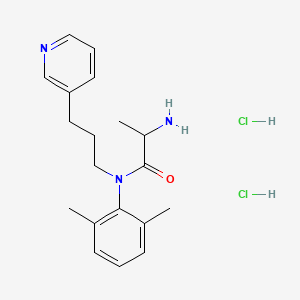
Ro 22-9194
描述
Ro 22-9194 is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a dimethylphenyl group, and a pyridylpropyl group attached to a propionamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ro 22-9194 typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene and pyridine derivatives. The synthetic route may include:
Nitration and Reduction: Nitration of 2,6-dimethylbenzene followed by reduction to obtain the corresponding amine.
Amidation: Reaction of the amine with propionyl chloride to form the propionamide intermediate.
Alkylation: Introduction of the pyridylpropyl group through an alkylation reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Ro 22-9194 can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the amide group to form the corresponding amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Ro 22-9194 would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-Amino-N-(2,6-dimethylphenyl)acetamide: Similar structure but lacks the pyridylpropyl group.
N-(2,6-Dimethylphenyl)-N’-(3-pyridyl)urea: Contains a urea linkage instead of the propionamide.
2-Amino-N-(2,6-dimethylphenyl)-N-(2-pyridyl)propionamide: Similar but with a different substitution pattern on the pyridine ring.
Uniqueness
The uniqueness of Ro 22-9194 lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
106134-33-2 |
|---|---|
分子式 |
C19H27Cl2N3O |
分子量 |
384.3 g/mol |
IUPAC 名称 |
2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide;dihydrochloride |
InChI |
InChI=1S/C19H25N3O.2ClH/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17;;/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3;2*1H |
InChI 键 |
YYGZCHLVUTUNGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N.Cl.Cl |
外观 |
Solid powder |
Key on ui other cas no. |
106134-33-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2-amino-N-(2,6-dimethylphenyl)-N-(3-(3-pyridyl)propyl)propionamide Ro 22-9194 Ro-22-9194 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
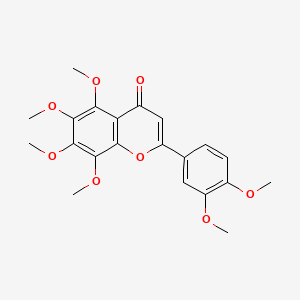
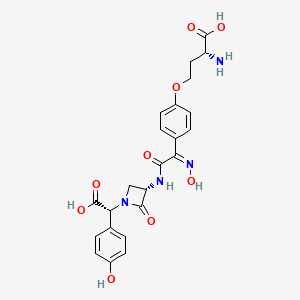
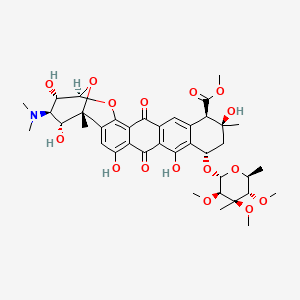
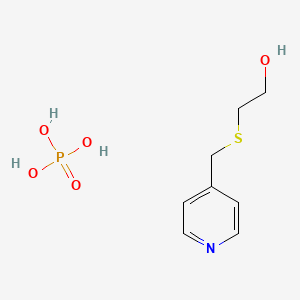
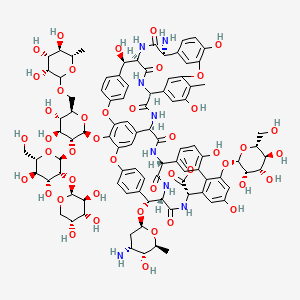
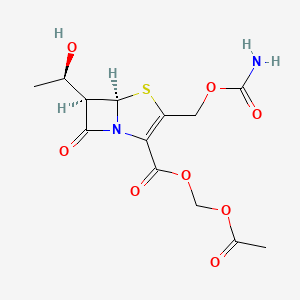
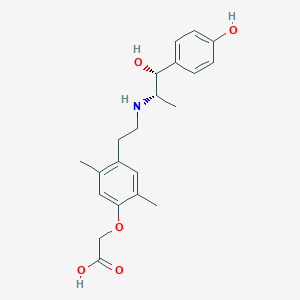
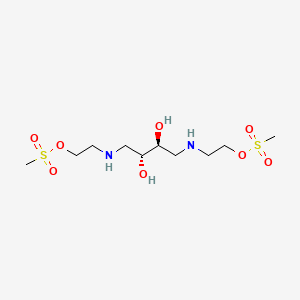
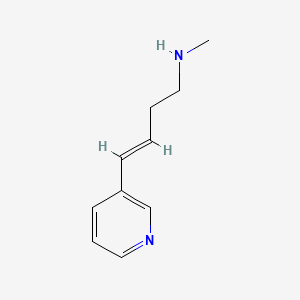
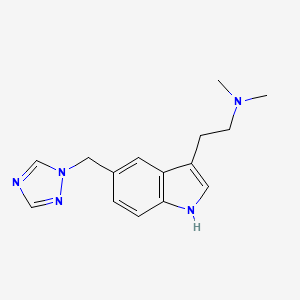
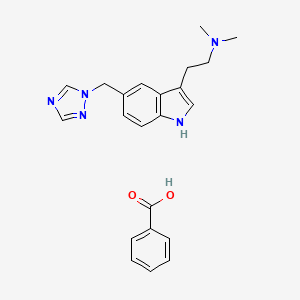
![(6S,6As,9S)-3,6-dihydroxy-2,9-dimethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1679402.png)
![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)
![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)
